(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a fluoropyridine moiety and a methoxyphenyl piperazine group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-(2-methoxyphenyl)piperazine intermediate. This can be achieved through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling with Fluoropyridine: The next step involves the coupling of the piperazine derivative with 2-fluoropyridine. This reaction is usually carried out under basic conditions using reagents such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Methanone Formation: The final step involves the introduction of the methanone group. This can be achieved through a variety of methods, including the use of acylating agents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are implicated in various neurological and cardiovascular disorders.
Biological Studies: The compound is used in studies involving receptor binding assays and molecular docking simulations to understand its interaction with biological targets.
Pharmacokinetics: Research includes studying its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as smooth muscle contraction and neurotransmitter release. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated physiological processes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it also acts on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonistic properties.
Uniqueness
(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the fluoropyridine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other alpha1-adrenergic receptor antagonists .
Properties
CAS No. |
921230-80-0 |
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Molecular Formula |
C17H18FN3O2 |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O2/c1-23-15-7-3-2-6-14(15)20-9-11-21(12-10-20)17(22)13-5-4-8-19-16(13)18/h2-8H,9-12H2,1H3 |
InChI Key |
GWSKJLIXGRULGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
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